molecular formula C6H8O2 B2988491 3-(Prop-2-yn-1-yloxy)oxetane CAS No. 1917305-39-5

3-(Prop-2-yn-1-yloxy)oxetane

Cat. No.: B2988491
CAS No.: 1917305-39-5
M. Wt: 112.128
InChI Key: HFFLONOQLWXIGN-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yloxy)oxetane is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a prop-2-yn-1-yloxy group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yloxy)oxetane typically involves the reaction of an appropriate oxetane precursor with a propargyl alcohol derivative. One common method is the nucleophilic substitution reaction where the oxetane ring is opened by the propargyl alcohol, followed by cyclization to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yloxy)oxetane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond, leading to different derivatives.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of functionalized oxetane compounds.

Scientific Research Applications

3-(Prop-2-yn-1-yloxy)oxetane has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Oxetane: The parent compound with a simple four-membered ring structure.

    3-(Prop-2-yn-1-yloxy)tetrahydrofuran: A similar compound with a five-membered ring instead of a four-membered oxetane ring.

    Propargyl ethers: Compounds with a propargyl group attached to an ether linkage.

Uniqueness

3-(Prop-2-yn-1-yloxy)oxetane is unique due to the combination of the strained oxetane ring and the reactive propargyl group. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler oxetane or propargyl ether derivatives.

Properties

IUPAC Name

3-prop-2-ynoxyoxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-8-6-4-7-5-6/h1,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFLONOQLWXIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1917305-39-5
Record name 3-(prop-2-yn-1-yloxy)oxetane
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